3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide
Description
This compound is a propanamide derivative featuring two phenylsulfanyl (C₆H₅S-) substituents: one at the 3-position of the propanamide chain and another on the ethylamine side chain. Its molecular formula is C₁₈H₂₁NO₂S₂ (inferred from and cross-referenced with related structures), with a molecular weight of approximately 347.5 g/mol. Key spectral data include:
Properties
IUPAC Name |
3-phenylsulfanyl-N-(2-phenylsulfanylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-17(11-13-20-15-7-3-1-4-8-15)18-12-14-21-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBYOJGYIGVRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide typically involves the following steps:
Formation of the Propanamide Backbone: The initial step involves the preparation of the propanamide backbone through the reaction of propanoic acid with ammonia or an amine under suitable conditions.
Introduction of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the propanamide intermediate with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(Phenylsulfanyl)-N-[4-(Piperidin-1-ylsulfonyl)phenyl]propanamide (CAS 6408-77-1)
- Molecular formula : C₂₀H₂₄N₂O₃S₂ (MW: 404.55 g/mol) .
- Key differences :
- Replaces the 2-(phenylsulfanyl)ethyl group with a 4-(piperidin-1-ylsulfonyl)phenyl moiety.
- The sulfonyl (-SO₂-) group enhances polarity and hydrogen-bonding capacity compared to the sulfanyl (-S-) group in the parent compound.
- Density : 1.32 g/cm³; higher than typical sulfanyl derivatives due to sulfonyl group .
N-[4-Cyano-3-(Trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide
Structural Impact on Drug-Likeness
- Sulfanyl vs. Sulfonyl :
- Fluorine Substitution :
- Fluorinated analogs (e.g., trifluoromethyl derivatives in ) exhibit enhanced bioavailability and prolonged half-life .
Biological Activity
3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanamide backbone with phenylsulfanyl groups that contribute to its unique chemical properties. Its structure can be depicted as follows:
This configuration allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Antibacterial Properties
Research indicates that 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide exhibits significant antibacterial activity. Preliminary studies suggest that the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, which are mediators of inflammation. This mechanism positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.
The mechanism of action of 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide involves several pathways:
- COX-2 Inhibition : The compound binds to the active site of COX-2, inhibiting its enzymatic activity and subsequently decreasing inflammatory mediator production.
- Cell Membrane Disruption : Its phenylsulfanyl groups facilitate interaction with lipid bilayers, leading to increased permeability and potential lysis of bacterial cells.
Cytotoxicity Studies
In a study evaluating the cytotoxic effects on various cancer cell lines, 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide demonstrated significant cytotoxicity against breast cancer cells while exhibiting lower toxicity towards normal cells. This selectivity suggests that the compound could be developed into an anticancer agent with minimized side effects .
Comparative Analysis
A comparative analysis of similar compounds reveals that structural modifications can influence biological activity significantly. A table summarizing these findings is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
